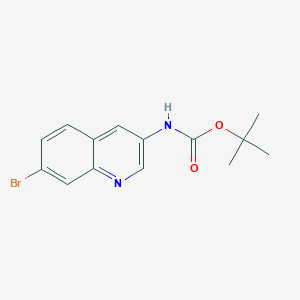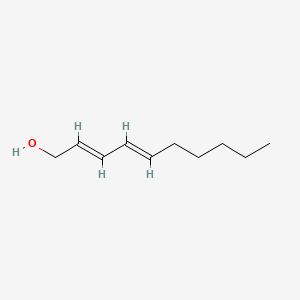
(4-Hexylthiophen-2-yl)trimethylstannane
Übersicht
Beschreibung
(4-Hexylthiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C13H24SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hexyl group at the 4-position and a trimethylstannyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hexylthiophen-2-yl)trimethylstannane typically involves the stannylation of 4-hexylthiophene. One common method is the reaction of 4-hexylthiophene with trimethyltin chloride in the presence of a base such as n-butyllithium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Hexylthiophene+Trimethyltin chloriden-Butyllithiumthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hexylthiophen-2-yl)trimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halogens and other reactive species.
Palladium Catalysts: For coupling reactions, palladium-based catalysts such as Pd(PPh3)4 are commonly used.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the electrophile used, various substituted thiophenes can be obtained.
Coupling Products: Stille coupling reactions yield biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(4-Hexylthiophen-2-yl)trimethylstannane has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic electronic devices such as organic photovoltaics and organic light-emitting diodes (OLEDs).
Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules and potential pharmaceuticals.
Catalysis: It is employed in various catalytic processes, including cross-coupling reactions, due to its ability to form stable organometallic intermediates.
Wirkmechanismus
The mechanism of action of (4-Hexylthiophen-2-yl)trimethylstannane in chemical reactions involves the formation of organotin intermediates. These intermediates can undergo transmetalation with palladium catalysts in coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the trimethylstannyl group acts as a leaving group, enabling the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hexylthiophene): Lacks the trimethylstannyl group, making it less reactive in coupling reactions.
(2-Bromo-4-hexylthiophene): Contains a bromine atom instead of a trimethylstannyl group, leading to different reactivity and applications.
(4-Hexyl-2-thienyl)boronic acid: Another derivative used in coupling reactions, but with a boronic acid group instead of a trimethylstannyl group.
Uniqueness
(4-Hexylthiophen-2-yl)trimethylstannane is unique due to its combination of a hexyl group and a trimethylstannyl group, which imparts specific reactivity and properties. Its ability to participate in Stille coupling reactions makes it valuable in the synthesis of complex organic molecules and materials.
Eigenschaften
IUPAC Name |
(4-hexylthiophen-2-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.3CH3.Sn/c1-2-3-4-5-6-10-7-8-11-9-10;;;;/h7,9H,2-6H2,1H3;3*1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXIGFAKCITRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CSC(=C1)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24SSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154717-22-3 | |
| Record name | (4-hexyl-2-thienyl)(trimethyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)



![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)



